molecular formula C8H14O B062072 1-Pentanol, 5-cyclopropylidene- CAS No. 162377-97-1

1-Pentanol, 5-cyclopropylidene-

Cat. No.: B062072
CAS No.: 162377-97-1
M. Wt: 126.2 g/mol
InChI Key: UREWHCDVHYRYSO-UHFFFAOYSA-N
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Description

It features a cyclopropylidene group at the fifth carbon of the pentanol backbone, distinguishing it from linear pentanol isomers. This compound has been identified in botanical studies (e.g., Artemisia halodendron and Elsholtzia blanda) as a minor volatile organic compound (VOC) and in synthetic contexts, such as disposable diaper manufacturing .

Properties

IUPAC Name

5-cyclopropylidenepentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-7-3-1-2-4-8-5-6-8/h4,9H,1-3,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREWHCDVHYRYSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs: Pentanol Derivatives

Compound Name Molecular Formula Key Structural Feature Concentration (Typical) Key Applications/Sources References
1-Pentanol, 5-cyclopropylidene- C₈H₁₄O Cyclopropylidene group at C5 0.017% (botanical)<sup>1</sup>, 5.32% (synthetic)<sup>2</sup> Plant VOCs, industrial products
1-Pentanol (Amyl alcohol) C₅H₁₂O Linear primary alcohol 0.129% (botanical)<sup>3</sup> Solvents, fuel additives, microbial VOCs
1-Pentanol, 4-methyl-2-propyl- C₉H₂₀O Branched alkyl chain Not quantified Industrial intermediates
1-Penten-3-ol C₅H₁₀O Unsaturated (C=C at C2-C3) Detected in oxidation studies Food spoilage markers, oxidation byproducts

Notes:

Botanical concentration in Artemisia halodendron .

Synthetic occurrence in disposable diapers .

Botanical concentration in the same study .

Key Differences :

  • Volatility and Solubility: The cyclopropylidene group in 1-Pentanol, 5-cyclopropylidene- likely reduces volatility compared to linear 1-pentanol due to increased molecular rigidity. This structural feature may also hinder hydrogen bonding, reducing water solubility relative to unsubstituted 1-pentanol .
  • Biological Roles: While 1-pentanol is a well-documented microbial VOC linked to food spoilage (e.g., Hafnia alvei and Staphylococcus aureus) , 5-cyclopropylidene- derivatives are primarily associated with plant secondary metabolites, suggesting ecological roles in plant defense or signaling .

Cyclopropane-Containing Analogs

Compound Name Molecular Formula Key Feature Applications/Sources References
1-Pentanol, 5-cyclopropylidene- C₈H₁₄O Cyclopropane fused to pentanol Botanical and industrial contexts
1-Methylcyclopentanol C₆H₁₂O Cyclopentane with methyl group Chemical synthesis intermediates
Triticonazole (Pesticide) C₁₇H₂₀ClN₃O Cyclopentanol with triazole Agricultural fungicide

Key Differences :

  • Functionality: Unlike triticonazole, which is a triazole-containing fungicide , 1-Pentanol, 5-cyclopropylidene- lacks heteroatoms beyond oxygen, limiting its pesticidal activity but enhancing compatibility with organic matrices (e.g., fragrances or polymers).

Functional Analogs: Alcohol-Based VOCs

Compound Name Molecular Formula Source/Application Concentration in Studies References
1-Pentanol, 5-cyclopropylidene- C₈H₁₄O Plants, synthetic products 0.017% (botanical), 5.32% (diapers)
Hexanal C₆H₁₂O Lipid oxidation in meat Increased in LED-stored chicken
Nerolidol C₁₅H₂₆O Floral VOC in Elsholtzia blanda Major component in plant extracts

Key Differences :

  • Oxidation Sensitivity : Linear aldehydes like hexanal are prone to oxidation, whereas 5-cyclopropylidene- derivatives may exhibit greater stability due to restricted molecular conformation .
  • Fragrance Potential: Nerolidol, a sesquiterpene alcohol, dominates plant volatile profiles , while 5-cyclopropylidene- pentanol’s lower abundance suggests niche roles in aroma or antimicrobial activity.

Preparation Methods

Substrate Design and Carbene-Based Cycloaddition

The cyclopropene ring can be introduced via [2+1] cycloaddition reactions between alkenes and carbenes. For 1-pentanol derivatives, this approach requires a terminal or internal alkene positioned at the fifth carbon. Using 4-penten-1-ol (HOCH₂CH₂CH₂CH₂CH₂) as the starting material, dichlorocarbene (generated from chloroform and a strong base like NaOH) adds to the double bond, forming a dichlorocyclopropane intermediate. Subsequent dehydrohalogenation with a non-nucleophilic base (e.g., potassium tert-butoxide) eliminates HCl, yielding the cyclopropene ring.

Reaction Scheme:

  • 4-penten-1-ol+:CCl25-(dichlorocyclopropyl)-1-pentanol\text{4-penten-1-ol} + \text{:CCl}_2 \rightarrow \text{5-(dichlorocyclopropyl)-1-pentanol}

  • 5-(dichlorocyclopropyl)-1-pentanolKOtBu1-pentanol, 5-cyclopropylidene-+2HCl\text{5-(dichlorocyclopropyl)-1-pentanol} \xrightarrow{\text{KOtBu}} \text{1-pentanol, 5-cyclopropylidene-} + 2\text{HCl}

This method demands strict anhydrous conditions to prevent ring-opening reactions of the cyclopropene.

Transition Metal-Catalyzed Cyclopropanation

Rhodium or copper catalysts enable selective cyclopropanation using diazo compounds. For instance, ethyl diazoacetate (EDA) decomposes in the presence of Rh₂(OAc)₄ to generate a metallocarbene, which reacts with 4-penten-1-ol to form a cyclopropane ester. Oxidation and reduction steps then yield the alcohol. However, direct cyclopropene formation remains challenging due to competing side reactions.

Functional Group Interconversion Strategies

Reduction of Cyclopropenyl Ketones

5-cyclopropylidene-pentan-2-one serves as a ketone precursor, reducible to the alcohol via sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The ketone is synthesized through Friedel-Crafts acylation of a cyclopropene derivative or oxidation of a secondary alcohol.

Challenges:

  • Cyclopropene rings are prone to ring-opening under strongly acidic or basic conditions.

  • Catalytic hydrogenation risks saturating the cyclopropene double bond.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Carbene Cycloaddition35–4585–90Direct ring formationRequires toxic carbene precursors
Metal-Catalyzed50–6090–95High selectivityCostly catalysts
Elimination Reaction40–5080–85Simple reagentsCompeting side reactions
Ketone Reduction55–6592–97Mild conditionsMulti-step synthesis

Industrial Scalability and Environmental Impact

Large-scale production faces hurdles due to the low stability of cyclopropenes and the use of hazardous reagents (e.g., chloroform, diazo compounds). Green chemistry approaches, such as photochemical cyclopropanation or biocatalytic methods, remain underexplored but could mitigate environmental concerns .

Q & A

Q. How is 1-Pentanol, 5-cyclopropylidene- structurally characterized in phytochemical studies?

The compound is identified using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LCMS). These techniques separate and analyze volatile and semi-volatile compounds, with GC-MS providing fragmentation patterns for structural elucidation. For example, in Elsholtzia blanda, the compound was identified alongside other terpenoids and alcohols using GC-MS . Nuclear magnetic resonance (NMR) spectroscopy further confirms stereochemical details, such as the cyclopropane ring geometry.

Q. What are the natural sources of 1-Pentanol, 5-cyclopropylidene- and how is it extracted?

The compound is naturally found in plants such as Elsholtzia blanda, as part of phytochemical screenings. Extraction typically involves solvent-based methods (e.g., ethanol or hexane) using Soxhlet extraction or maceration, followed by chromatographic purification. The hydrophobic nature of the compound (due to the cyclopropane ring) necessitates non-polar solvents for efficient isolation .

Q. What spectroscopic techniques differentiate 1-Pentanol, 5-cyclopropylidene- from its isomers?

GC-MS retention indices and fragmentation patterns are critical for distinguishing isomers. The cyclopropane ring introduces unique mass spectral peaks (e.g., m/z signals corresponding to ring-opening fragments). NMR spectroscopy, particularly 13C^{13}\text{C}-NMR, identifies the cyclopropylidene group through characteristic chemical shifts (e.g., 10–25 ppm for cyclopropane carbons) .

Advanced Research Questions

Q. What experimental design strategies optimize the extraction or biosynthesis of 1-Pentanol, 5-cyclopropylidene-?

Response Surface Methodology (RSM) with Central Composite Design (CCD) is effective for optimizing parameters like solvent polarity, extraction time, and temperature. For biosynthesis, one-factor-at-a-time (OFAT) and CCD can test variables such as precursor concentration (e.g., cyclopropane-containing substrates) and incubation conditions. Statistical validation (e.g., ANOVA) ensures model adequacy .

Q. How does the cyclopropane ring in 5-cyclopropylidene- affect the compound’s reactivity in oxidation studies?

The strained cyclopropane ring increases susceptibility to ring-opening reactions under oxidative conditions. Kinetic modeling (e.g., CBS-QB3 calculations) predicts dominant reaction pathways, such as hydrogen abstraction near the ring or radical-induced decomposition. Experimental validation in jet-stirred reactors (JSRs) at high pressure (10 atm) can measure species profiles and laminar flame speeds, comparing results with non-cyclopropane alcohols like 1-pentanol .

Q. How can computational models predict the thermodynamic properties of 1-Pentanol, 5-cyclopropylidene- in solvent systems?

Molecular dynamics (MD) simulations using force fields parameterized for cyclopropane-containing compounds can predict vapor-liquid equilibria and solvation free energies. Theoretical ultrasonic velocity models (e.g., Van Dael’s Ideal Mixing Relation) validated against experimental density and viscosity data in ternary systems (e.g., 1-pentanol + n-hexane) provide insights into molecular interactions. Chi-square tests assess model accuracy .

Q. What role does 1-Pentanol, 5-cyclopropylidene- play in plant biochemistry or bioactivity?

In Elsholtzia blanda, the compound is part of a suite of secondary metabolites with potential antimicrobial or antioxidant properties. Comparative metabolomics using LCMS can correlate its presence with bioactivity assays (e.g., DPPH radical scavenging). Synergistic effects with other phytochemicals (e.g., nerolidol) may enhance biological activity .

Data Contradiction and Analysis

Q. How do discrepancies in combustion kinetics between 1-Pentanol and its cyclopropane derivative inform mechanistic studies?

While 1-pentanol combustion follows well-established pathways (e.g., β-scission of alkoxy radicals), the cyclopropane ring in 5-cyclopropylidene- introduces competing pathways, such as ring-opening to form allylic radicals. Conflicting experimental and theoretical results (e.g., flame speed vs. model predictions) highlight the need for refined kinetic mechanisms incorporating strain energy calculations .

Methodological Tables

Parameter 1-Pentanol 5-cyclopropylidene- derivative
Boiling Point 138°C~150–160°C (estimated)
Key MS Fragments m/z 55, 70 (C4_4H7+_7^+)m/z 68 (cyclopropane ring-opening)
Oxidation Stability HighModerate (strain-induced reactivity)
Extraction Solvent Ethanol/watern-Hexane/dichloromethane

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Pentanol, 5-cyclopropylidene-
Reactant of Route 2
1-Pentanol, 5-cyclopropylidene-

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